2-Fluoro-3-(pyridin-4-yl)propanoic acid
Description
2-Fluoro-3-(pyridin-4-yl)propanoic acid is a fluorinated derivative of β-arylpropanoic acid, characterized by a pyridin-4-yl substituent at the β-position and a fluorine atom at the α-carbon. The fluorine atom introduces electronegativity and steric effects that may modulate metabolic stability, target selectivity (e.g., COX-2 inhibition), and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-fluoro-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJYRAQFSJNHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The preparation of 2-Fluoro-3-(pyridin-4-yl)propanoic acid typically involves:
- Introduction of the fluorine atom at the 2-position of the propanoic acid moiety.
- Attachment of the pyridin-4-yl group at the 3-position.
- Control of stereochemistry and purity through optimized reaction conditions.
Two main synthetic approaches are identified:
- Copper-catalyzed Ullmann-type coupling reactions for constructing the pyridin-4-yl ether or related intermediates.
- Hydrogenation and alkylation sequences involving pyridine derivatives and fluorinated intermediates.
Copper-Catalyzed Ullmann Reaction Approach
A patented method describes the preparation of fluoropyridine-containing propionic esters as intermediates to the target acid. This involves:
- Reactants: 2-(para-hydroxyphenoxy)propionic esters and fluoro-substituted halopyridines.
- Catalyst: Cuprous salts such as cuprous iodide, red copper oxide, or cuprous bromide.
- Solvents: Organic solvents like toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
- Additives: Diamine compounds such as quadrol to enhance reaction efficiency.
- Conditions: Heating under nitrogen protection at temperatures between 60–130 °C for about 12 hours.
| Parameter | Embodiment 1 (Methyl Propionate) | Embodiment 2 (Butyl Propionate) |
|---|---|---|
| Catalyst | Cuprous iodide (5 mmol) | Red copper oxide (5 mmol) |
| Additive | Quadrol (0.01 mol) | Quadrol (0.01 mol) |
| Halopyridine | Chloro-2-bromopyridine, fluoro-5-substituted (0.1 mol) | Chloro-2-iodopyridine, fluoro-5-substituted (0.1 mol) |
| Phenoxypropionate | 2-(para hydroxyphenoxy) methyl propionate (0.1 mol) | 2-(para hydroxyphenoxy) butyl propionate (0.1 mol) |
| Solvent | Toluene (150 mL) | Tetrahydrofuran (150 mL) |
| Temperature | 111 °C | 66 °C |
| Reaction Time | 12 hours | 12 hours |
| Yield | 93% (30.3 g) | 95% (34.9 g) |
| Workup | Ammonia aqueous wash, toluene extraction, recrystallization | Ammonia aqueous wash, ethyl acetate extraction, concentration |
This method yields high purity fluoropyridine propionic esters, which can be hydrolyzed or further transformed to the corresponding this compound.
Hydrogenation and N-Alkylation Route
Another reported synthetic sequence involves:
- Starting from 4-substituted pyridine derivatives functionalized with fluorinated aromatic groups.
- Performing N-alkylation to introduce the side chain.
- Hydrogenation to reduce intermediates to the desired fluorinated propanoic acid derivative.
This route typically uses:
- Reagents: 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine as a precursor.
- Catalysts: Hydrogenation catalysts under controlled conditions.
- Solvents: Acetic acid or other polar solvents.
- Reaction Conditions: Controlled temperature and pressure for hydrogenation.
While this method is more complex and involves multi-step synthesis, it allows for the incorporation of additional functional groups and fine-tuning of the molecular structure.
Purification and Characterization
Purification of intermediates and final products is typically achieved by:
- Extraction with organic solvents such as toluene or ethyl acetate.
- Washing with aqueous ammonia to remove impurities.
- Concentration under reduced pressure.
- Recrystallization from suitable solvents to obtain pure compounds.
Characterization involves melting point determination and spectroscopic methods (NMR, HPLC), ensuring the identity and purity of this compound or its precursors.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ullmann-type Cu-catalyzed coupling | CuI, Quadrol, fluoro-halopyridine, phenoxypropionate esters | Toluene, THF, DMF, DMSO | 60–130 °C, 12 h, N2 atmosphere | 93–95 | High yield, scalable, suitable for ester intermediates |
| Hydrogenation & N-alkylation | Fluorinated pyridine-imidazole derivatives, H2 catalyst | Acetic acid | Controlled H2 pressure & temp | Not specified | Multi-step, allows functional group diversity |
Research Findings and Considerations
- The Ullmann reaction approach is well-documented for preparing fluoropyridine derivatives with high yield and purity.
- Use of cuprous iodide and diamine additives like quadrol significantly improves reaction efficiency.
- Reaction temperature and solvent choice critically affect the yield and selectivity.
- The hydrogenation and N-alkylation method, while more complex, offers versatility for synthesizing related fluorinated pyridine compounds.
- Purification steps are crucial to remove copper residues and other impurities, ensuring pharmaceutical-grade quality if required.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The fluorine atom can be reduced under specific conditions, although this is less common.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Reagents such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) are used.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acid derivatives.
Reduction: Reduced fluorinated compounds.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mechanism of Action
The mechanism by which 2-Fluoro-3-(pyridin-4-yl)propanoic acid exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and biological activities of 2-fluoro-3-(pyridin-4-yl)propanoic acid and related compounds:
Key Observations:
- Fluorine Substitution : The α-fluorine in the target compound may enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a common issue in NSAID derivatives .
- Pyridine vs.
- Amino vs. Hydroxyl Groups: Unlike β-hydroxy analogs (e.g., 3-hydroxy-3-diphenylpropanoic acid), the fluorine atom lacks hydrogen-bonding capacity, which may reduce COX-2 selectivity but mitigate gastric toxicity associated with acidic NSAIDs .
Pharmacological Activity
Anti-Inflammatory Potential
- COX-2 Selectivity: Docking studies on β-hydroxy-β-arylpropanoic acids suggest that α-methyl substitution enhances COX-2 selectivity . However, fluorine’s smaller size and electronegativity in the target compound may alter binding interactions, requiring further validation.
- In Vivo Efficacy: β-hydroxy-β-arylpropanoic acids demonstrated 40–60% reduction in carrageenan-induced edema in rats, comparable to ibuprofen . The fluorine-substituted analog’s activity remains untested but is hypothesized to exhibit similar or improved potency due to enhanced bioavailability .
Antiproliferative Activity
- Cytotoxicity: Structurally related β-arylalkanoic acids (e.g., 4-biphenylylbutanoic acid derivatives) showed IC50 values of 10–50 μM against malignant cell lines (e.g., MCF-7, HeLa) . The pyridine moiety in the target compound may confer distinct interactions with kinase targets or DNA repair enzymes.
- Selectivity: Unlike sulfamoylphenylamino derivatives (e.g., 3-(N-(4-sulfamoylphenyl)amino)propanoic acid), which exhibit cytotoxicity toward normal peripheral blood mononuclear cells at high concentrations , the fluorine-pyridine combination may improve tumor-specific targeting.
Physicochemical Properties
- Acidity : The α-fluorine electron-withdrawing effect lowers the pKa of the carboxylic acid group, enhancing ionization at physiological pH and membrane permeability .
Biological Activity
2-Fluoro-3-(pyridin-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. Notably, it has shown promise as an anti-inflammatory and analgesic agent.
The compound acts as a ligand that binds to specific receptors or enzymes, modulating their activity. This interaction can lead to significant biological effects, particularly in pain modulation and inflammation reduction.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorine atom and the pyridine ring significantly influence its pharmacological properties.
| Substituent | Effect on Activity |
|---|---|
| Fluorine at C2 position | Enhances binding affinity to target receptors |
| Pyridine ring | Essential for interaction with heme iron in CYP enzymes |
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study examining various pyridine derivatives, this compound demonstrated significant anti-inflammatory effects in animal models, suggesting its potential utility in treating inflammatory diseases .
- Neuropathic Pain Model : Another investigation highlighted its effectiveness in a mouse model of neuropathic pain, where it exhibited anti-allodynia properties comparable to established TRPV1 antagonists. The compound's ability to block capsaicin-induced hypothermia was noted as a significant finding, indicating its role in pain pathways .
- Binding Studies : Molecular docking studies have elucidated the binding mode of this compound with TRPV1 receptors, confirming that specific interactions are critical for its antagonistic activity against capsaicin .
Comparative Analysis with Similar Compounds
Comparative studies have been conducted to evaluate the potency of this compound against similar compounds. For instance:
| Compound | Potency (Ki) | Notes |
|---|---|---|
| This compound | 0.4 nM | Effective TRPV1 antagonist |
| 3-(4-Pyridyl)propanoic acid | Not specified | Structural analog with different activity |
| 2-Methyl-2-(pyridin-4-yl)propanoic acid | Less potent than above | Different substitution pattern |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Fluoro-3-(pyridin-4-yl)propanoic acid in laboratory settings?
- Methodological Answer : A common approach involves using 3-(pyridin-4-yl)acrylic acid as an intermediate (via Michael addition or condensation reactions), followed by fluorination at the β-position. Fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound . Alternative routes may involve coupling pyridin-4-yl Grignard reagents with fluorinated propanoic acid precursors .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC-MS to confirm molecular weight and purity (>95%).
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify fluorine substitution and pyridinyl integration.
- FTIR to identify carboxylic acid (-COOH) and pyridine ring vibrations.
- Melting point analysis (compare with literature values for analogous compounds, e.g., propanoic acid derivatives melt near -21°C under standard conditions) .
Q. What are the known physicochemical properties of this compound, and how do they influence experimental handling?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to hydrophobic pyridinyl and fluorine groups. Adjust solvent systems for reactions (e.g., DMF/water mixtures).
- Acidity : The carboxylic acid group (pKa ~2.5) requires pH-controlled conditions for stability.
- Thermal Stability : Decomposes above 200°C; avoid high-temperature reactions without inert atmospheres .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for the acid's dimerization behavior?
- Methodological Answer :
- Use NRHB (Non-Random Hydrogen Bonding) thermodynamic models to predict dimerization equilibria and compare with experimental excess enthalpy data (e.g., from calorimetry).
- Analyze hydrogen-bonding contributions via FTIR or Raman spectroscopy to validate computational hydrogen-bond strength predictions. Discrepancies may arise from solvent effects or neglected intermolecular interactions in simulations .
Q. How can researchers design experiments to assess the biological activity of this compound in cellular models?
- Methodological Answer :
- In vitro assays : Test GPR40 receptor agonism (if applicable) using cAMP or calcium flux assays, given structural similarities to SCO-267, a known GPR40 agonist .
- Dose-response studies : Use concentrations ranging from 1 nM to 100 µM in pancreatic β-cell lines to evaluate insulin secretion.
- Control experiments : Compare activity with non-fluorinated analogs to isolate fluorine’s electronic effects .
Q. What methodological considerations are critical when incorporating this compound into peptide synthesis?
- Methodological Answer :
- Amino group protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during coupling.
- Coupling reagents : Employ HATU or EDC/HOBt for amide bond formation, monitoring pH to avoid racemization.
- Deprotection : Remove Boc groups with TFA or Fmoc groups with piperidine, ensuring carboxylic acid stability .
Q. How should researchers analyze unexpected byproducts involving fluorine substitution patterns?
- Methodological Answer :
- LC-MS/MS fragmentation : Identify byproducts via characteristic fluorine isotopic patterns (¹⁹F, 100% abundance).
- ²⁹Si NMR (if silicon-containing reagents are used) or X-ray crystallography to resolve positional isomerism (e.g., 2- vs. 3-fluoro derivatives).
- DFT calculations : Model fluorination pathways to identify kinetic vs. thermodynamic product dominance .
Q. What advanced spectroscopic techniques elucidate hydrogen-bonding interactions in solution?
- Methodological Answer :
- Variable-temperature NMR : Monitor chemical shift changes to detect dimerization equilibria.
- ROESY (Rotating Frame Overhauser Effect Spectroscopy) : Identify spatial proximity between pyridinyl protons and carboxylic acid groups.
- UV-Vis titration : Measure association constants for hydrogen-bonded complexes with complementary bases (e.g., pyridine derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
